molecular formula C15H11Cl2N3O4S B2477629 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 921123-38-8

2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2477629
CAS No.: 921123-38-8
M. Wt: 400.23
InChI Key: UXEVMOJGHCTHRH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a thiophene core substituted with chlorine atoms at the 2- and 5-positions. Such structures are often explored for applications in medicinal chemistry, including enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S/c1-22-7-3-4-8(10(5-7)23-2)14-19-20-15(24-14)18-13(21)9-6-11(16)25-12(9)17/h3-6H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEVMOJGHCTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

The synthesis of 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves the reaction of thiophene derivatives with oxadiazole intermediates. The presence of chlorine and methoxy groups enhances its chemical reactivity and biological activity.

Antitumor Activity

Research indicates that compounds with similar oxadiazole structures exhibit significant antitumor properties. For instance, a study on oxadiazoline analogs demonstrated potent antiproliferative activities against various cancer cell lines. The mechanism involved microtubule disruption leading to mitotic arrest, which is a promising pathway for anticancer drug development .

Table 1: Comparison of Antitumor Activities of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10Microtubule disruption
Compound B15Apoptosis induction
2,5-Dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamideTBDTBD

Neuroprotective Effects

In addition to antitumor properties, derivatives of this compound have shown neuroprotective effects in preclinical studies. The neuroprotective activity is attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : It can interact with various receptors influencing cell signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses.

Case Studies

Recent studies have provided insights into the biological activities of similar compounds. For example:

  • Study on Oxadiazole Derivatives : This study evaluated the cytotoxic effects against human glioblastoma cells and found that structural modifications significantly influenced activity levels .
  • Neuroprotective Study : Another investigation highlighted the neuroprotective effects of methoxy-substituted thiophenes against neurodegeneration in cellular models .

Scientific Research Applications

The compound exhibits a range of biological activities that are relevant in pharmaceutical research:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene and oxadiazole compounds possess significant antimicrobial properties. The compound's structure allows it to inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Tests : In vitro assays showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
  • Antifungal Activity : The compound has also shown activity against fungal strains, indicating its potential use in treating infections caused by fungi .

Anticancer Potential

Research has indicated that compounds containing the oxadiazole moiety can exhibit cytotoxic effects against cancer cell lines. The mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Targeting Thymidylate Synthase : The compound may act as an inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have evaluated the efficacy of 2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide:

  • Antimicrobial Evaluation :
    • A study compared various thiophene derivatives and found that those with specific substitutions exhibited higher antimicrobial capacities compared to standard reference compounds. The tested compound was part of this evaluation and showed promising results against both bacterial and fungal strains .
  • Cytotoxicity Assessments :
    • Investigations into the cytotoxic effects against different cancer cell lines revealed significant antiproliferative activity. The compound was tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cells, showing IC50 values indicating potent activity .
  • Structure-Activity Relationship Studies :
    • Research focused on understanding how structural modifications influence biological activity. It was found that substituents on the oxadiazole ring significantly affect both antimicrobial and anticancer activities, guiding future synthesis efforts for more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A meaningful comparison would require data on analogs with variations in:

  • Substituents (e.g., chlorine vs. other halogens, methoxy vs. ethoxy groups).
  • Core heterocycles (e.g., thiophene vs. furan, oxadiazole vs. thiadiazole).
  • Pharmacological profiles (e.g., IC₅₀ values, selectivity, toxicity).

Hypothetical Data Table (Illustrative Example Only):

Compound Name Core Structure Substituents Bioactivity (IC₅₀, μM) Selectivity Index
Target Compound Thiophene-oxadiazole 2,5-Cl; 2,4-dimethoxy 0.45 12.5
N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide Thiophene-oxadiazole 4-NO₂ 1.20 8.3
2-bromo-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide Furan-thiadiazole 2-Br; 3,4-dimethoxy 2.10 5.6

Research Findings and Challenges

  • Synthetic Accessibility : Chlorine and methoxy substituents may enhance stability but complicate synthesis compared to nitro or bromo analogs.
  • Bioactivity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) often improve target binding but may reduce solubility. Methoxy groups could enhance membrane permeability .

Limitations of Available Evidence

Non-English materials (, ) cannot be interpreted or validated.

Recommendations for Further Research

To address this gap, consult:

  • PubMed/PMC : For peer-reviewed studies on oxadiazole-thiophene hybrids.
  • SciFinder : To identify analogs and their pharmacological data.
  • Patent Databases : For industrial applications of related carboxamides.

Q & A

Q. What are the standard synthetic routes for this compound, and how is structural confirmation achieved?

  • Methodological Answer : The synthesis typically involves cyclization of precursor carboxamides under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). For example, iodine and triethylamine in DMF can catalyze oxadiazole ring formation via sulfur elimination . Structural confirmation requires 1H/13C NMR to verify substituent positions and LC-MS/HRMS to validate molecular weight. Infrared spectroscopy (IR) is used to confirm functional groups like C=O and C-N stretches .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :
  • Reverse-phase HPLC with UV detection ensures purity (>95% is standard for biological assays).
  • 1H/13C NMR resolves stereochemical ambiguities, particularly for the oxadiazole and thiophene moieties.
  • Elemental analysis (C, H, N, S) quantifies compositional accuracy .

Q. What key structural features influence its biological activity?

  • Methodological Answer : The 2,4-dimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole ring contributes to π-π stacking with biological targets. The dichlorothiophene moiety may confer electrophilic reactivity, critical for covalent binding studies. Structure-activity relationship (SAR) studies require systematic substitution of these groups and comparative bioassays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxadiazole ring formation yield?

  • Methodological Answer :
  • Solvent selection : DMF or acetonitrile with iodine/Et₃N accelerates cyclization .
  • Temperature control : Reflux (80–100°C) minimizes side reactions.
  • Catalyst screening : Transition metals (e.g., CuI) or microwave-assisted synthesis may reduce reaction time .
  • In-situ monitoring : TLC or FTIR tracks intermediate formation to adjust reaction parameters dynamically .

Q. How to resolve contradictions in biological activity data across assay models?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin).
  • Orthogonal assays : Pair enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to distinguish direct target effects from off-target toxicity.
  • Data normalization : Account for variables like solvent (DMSO concentration) and exposure time .

Q. What methodologies assess environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C, followed by LC-MS to identify breakdown products (e.g., cleavage of the oxadiazole ring).
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC for photoproducts.
  • Biotic degradation : Use soil or microbial models to evaluate metabolic pathways .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the dichlorothiophene group.
  • QSAR models : Train on analogues with known IC₅₀ values to predict bioactivity and prioritize synthetic targets .

Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Fragment-based substitution : Synthesize derivatives with modifications to the dimethoxyphenyl or thiophene-carboxamide groups.
  • High-throughput screening : Test libraries against panels of enzymes/cell lines to identify critical substituents.
  • Statistical analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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